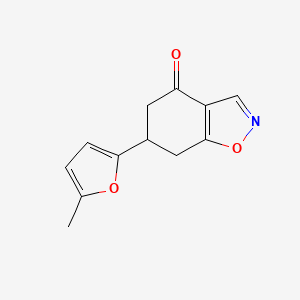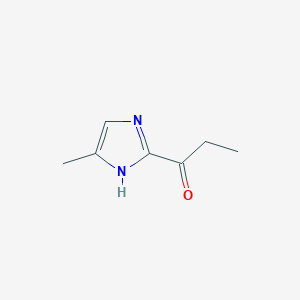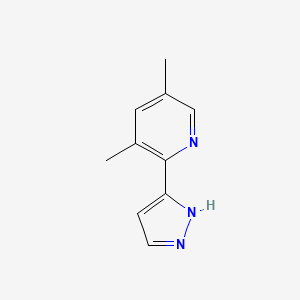![molecular formula C10H15N5 B1429698 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1415719-63-9](/img/structure/B1429698.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring can contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring. They can act as ligands in coordination chemistry and form complexes with metals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrazoles are generally stable and have a high melting point. They are soluble in common organic solvents but have low solubility in water .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Bioactivities : Pyrazole derivatives, including 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, have been synthesized and characterized. Studies focus on the X-Ray crystal study, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Agents : Various pyrazole derivatives have shown significant antimicrobial and anticancer activities in vitro, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Cytotoxic Properties
- Cytotoxic Activity : New compounds of this class have been evaluated for their cytotoxic properties against tumor cell lines, indicating significant activity (Kodadi et al., 2007).
Catalysis and Polymerization
- Copolymerization Catalysts : These compounds have been used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Pharmacological Activity
- σ(1) Receptor Antagonists : The synthesis and pharmacological activity of a series of 1-arylpyrazoles, which are potent σ(1) receptor antagonists, have been reported. The nature of the pyrazole substituents is crucial for activity (Díaz et al., 2012).
Solvent-Free Synthesis
- Green Synthesis Approaches : Research has been conducted on green, solvent-free synthesis methods for producing pyrazole derivatives (Al-Matar et al., 2010).
Molecular Structure Analysis
- Intramolecular Hydrogen Bonding : Studies include the analysis of pyrazole derivatives' molecular structures, focusing on the impact of intramolecular hydrogen bonding on their chemical properties (Szlachcic et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors : A DFT study of new bipyrazole derivatives, including their potential activity as corrosion inhibitors, has been explored (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-14-6-9(8(2)13-14)7-15-10(11)4-5-12-15/h4-6H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHARQTMQOCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167790 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | |
CAS RN |
1415719-63-9 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
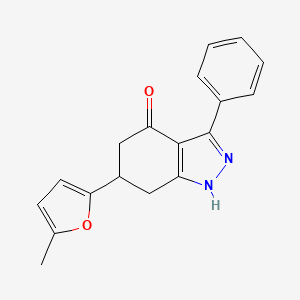
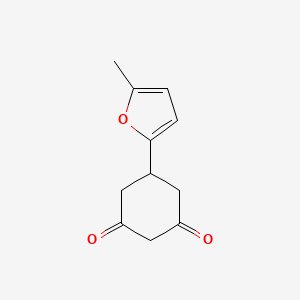
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
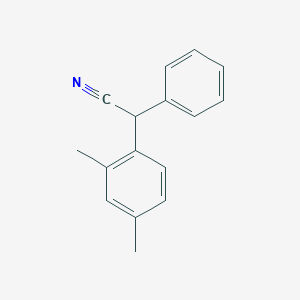
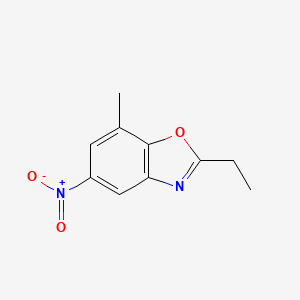
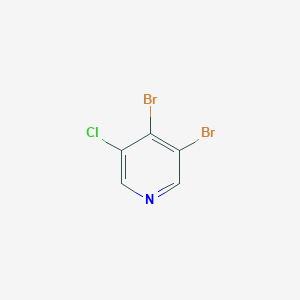
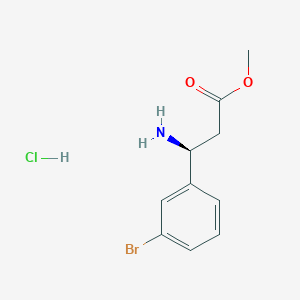
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
